2-Propenyl trimethylacetate
Description
The exact mass of the compound 2-Propenyl trimethylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propenyl trimethylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenyl trimethylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-10-7(9)8(2,3)4/h5H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKBARIYRBZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462897 | |
| Record name | 2-propenyl trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15784-26-6 | |
| Record name | 2-propenyl trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Allyl Pivalate (Allyl Trimethylacetate)
Topic: Allyl Pivalate Chemical Structure and Molecular Weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allyl pivalate (IUPAC: prop-2-enyl 2,2-dimethylpropanoate) is a specialized ester characterized by the juxtaposition of a sterically bulky tert-butyl group and a reactive allyl moiety. Unlike linear allyl esters (e.g., allyl valerate), the pivalate group confers exceptional hydrolytic stability due to steric hindrance, while the allyl group remains available for radical polymerization or transition-metal-catalyzed functionalization. This guide analyzes its structural parameters, physicochemical properties, and synthetic utility in high-performance polymers and organic synthesis.[1]
Structural Analysis & Nomenclature
The molecule consists of a pivalic acid core esterified with allyl alcohol. The steric bulk of the tert-butyl group (
Chemical Identity[2][3][4][5][6]
-
Synonyms: Allyl trimethylacetate, 2-Propenyl pivalate, 2,2-Dimethylpropanoic acid 2-propenyl ester
-
Molecular Formula:
-
SMILES: CC(C)(C)C(=O)OCC=C
Structural Visualization
The following diagram illustrates the connectivity, highlighting the steric protection of the carbonyl group by the trimethyl cluster.
Figure 1: Structural connectivity of Allyl Pivalate, emphasizing the steric bulk of the pivalate group and the reactive allyl terminus.
Physicochemical Properties
The molecular weight is derived precisely from standard atomic weights. While specific experimental boiling points for allyl pivalate are less commonly reported than for its isomers, they can be reliably estimated based on structural homologs (e.g., Vinyl Pivalate, BP ~110°C; Allyl Valerate, BP ~164°C).
Quantitative Data Summary
| Parameter | Value | Technical Note |
| Molecular Weight | 142.20 g/mol | Calculated ( |
| Exact Mass | 142.0994 Da | Monoisotopic mass for MS analysis |
| Boiling Point (Est.) | 150–155 °C | Estimated @ 760 mmHg based on isomer volatility |
| Density (Est.) | ~0.89–0.91 g/mL | Consistent with allyl esters of branched acids |
| Refractive Index | ~1.41–1.42 | Typical for aliphatic allyl esters |
| Solubility | Immiscible in water | Soluble in EtOH, Et2O, THF, DCM |
Synthesis & Manufacturing Protocols
For research and development applications, the most reliable synthesis route is the esterification of pivaloyl chloride with allyl alcohol. This method avoids the equilibrium limitations of Fisher esterification due to the steric hindrance of the pivalic acid.
Protocol: Acid Chloride Esterification
This protocol yields high-purity allyl pivalate suitable for polymerization studies.
Reagents:
-
Pivaloyl Chloride (CAS 3282-30-2)
-
Allyl Alcohol (CAS 107-18-6)
-
Triethylamine (Et3N) or Pyridine (Base scavenger)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (
). -
Solvation: Dissolve Allyl Alcohol (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (0.5 M concentration relative to alcohol). Cool to 0°C in an ice bath.
-
Addition: Dropwise add Pivaloyl Chloride (1.1 equiv) over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Workup: Quench with saturated
solution. Extract the organic layer, wash with 1M HCl (to remove excess amine), then brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Purify via fractional distillation (approx. 150°C @ 1 atm) to obtain a clear, colorless liquid.
Reactivity & Applications
Allyl pivalate serves as a unique monomer and intermediate due to its dual functionality.
Polymerization (Radical)
Allyl monomers typically polymerize slowly due to "degradative chain transfer" (allylic hydrogen abstraction). However, allyl pivalate copolymerizes effectively with vinyl acetate. The bulky pivalate group reduces the rate of termination, allowing for the incorporation of hydrolytically stable ester side chains into polymers.
-
Reactivity Ratios: In copolymerization with Vinyl Acetate (
), Allyl Trimethylacetate ( ) shows and [1].[4][5]
Organic Synthesis (Tsuji-Trost Reaction)
Allyl pivalate is an excellent substrate for Palladium-catalyzed allylic substitution. The pivalate acts as a leaving group. Unlike acetates, the pivalate anion is more basic but sterically hindered, which can influence the regioselectivity of the attack by nucleophiles.
Figure 2: Mechanism of Pd-catalyzed allylic substitution using Allyl Pivalate as a precursor.
Safety & Handling
-
Flammability: High. Flash point expected < 60°C. Store in a flammables cabinet.
-
Toxicity: Allyl esters can hydrolyze to release allyl alcohol, which is toxic and a lachrymator. Handle in a fume hood.
-
Storage: Store under inert atmosphere (
or Ar) to prevent autoxidation of the allyl double bond over long periods.
References
-
Shigetomi, Y., Kojima, T., & Ono, N. (1990). Allylic polymers.[2] I. Copolymerization of allyl esters with vinyl acetate. Journal of Polymer Science Part A: Polymer Chemistry.
- Yamamoto, A. (2004). Organotransition Metal Chemistry: Fundamental Concepts and Applications. Wiley-Interscience. (General reference for Pi-allyl Pd chemistry).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Vinyl Pivalate (Analog).
Sources
Allyl Pivalate: A Technical Guide to its Olfactory Profile and Application
Abstract
Allyl Pivalate (CAS No. 15784-26-6) is a volatile ester recognized for its potent and complex fruity fragrance profile.[1] This technical guide provides an in-depth analysis of its chemical properties, a detailed olfactory description, and its functional applications in fragrance compositions. The document outlines standardized methodologies for its sensory evaluation and discusses its synthesis and safety profile, offering a comprehensive resource for researchers, perfumers, and professionals in the chemical and drug development industries. The unique steric hindrance provided by its pivalate group distinguishes its scent from other common allyl esters, contributing a powerful, diffusive, and multifaceted fruity character with prominent notes of pineapple and green apple.[1]
Chemical and Physical Properties
Allyl pivalate, systematically named prop-2-en-1-yl 2,2-dimethylpropanoate, is an ester formed from allyl alcohol and pivalic acid.[1][2] The defining feature of its molecular structure is the bulky tert-butyl group of the pivalate moiety, which significantly influences its olfactory character and chemical stability.
Table 1: Physicochemical Properties of Allyl Pivalate
| Property | Value | Source |
| CAS Number | 15784-26-6 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.2 g/mol | [1] |
| Synonyms | 2-propenyl trimethylacetate, Allyl 2,2-dimethylpropanoate, 2-Propen-1-yl pivalate | [1] |
| Boiling Point (est.) | 143 °C | [1] |
| Flash Point (est.) | 39.39 °C | [1] |
| Vapor Pressure (est.) | 7.0457 hPa @ 25°C | [1] |
| Water Solubility (est.) | 3.02 g/L @ 25°C | [1] |
Olfactory Profile: A Deep Dive
The fragrance of allyl pivalate is intensely fruity and complex. The presence of the allyl group is a well-known olfactophore that often contributes pungent, fruity, and sometimes metallic notes to a molecule.[3] However, the pivalate's tert-butyl group sterically shields the ester linkage, which can modulate the molecule's interaction with olfactory receptors and influence its volatility, leading to a unique scent profile compared to straight-chain allyl esters like allyl caproate (pineapple/rum) or allyl heptanoate (banana/brandy).
Primary and Secondary Olfactory Descriptors
A composite analysis of its scent profile reveals a multifaceted fruity character. The primary note is an assertive, juicy fruitiness, supported by significant green and tropical undertones.[1]
Table 2: Olfactory Descriptor Breakdown for Allyl Pivalate
| Descriptor | Intensity | Notes |
| Fruity | 96.02% | Overarching dominant character; sweet and juicy. |
| Green | 59.22% | Suggests unripe fruit, crispness, and a freshly cut character. |
| Apple | 52.78% | A specific facet reminiscent of green or crisp red apples. |
| Tropical | 49.86% | Evokes pineapple and other exotic fruit notes. |
| Herbal | 49.03% | A subtle, non-fruit complexity adding a natural dimension. |
| Ethereal | 46.46% | A diffusive, light, and highly volatile quality. |
| Pineapple | 41.33% | A distinct and key characteristic note. |
| Sweet | 38.68% | Contributes to the ripe, juicy aspect of the fruitiness. |
| Banana | 34.86% | A softer, underlying fruity note. |
Tenacity and Odor Strength
Allyl pivalate is a high-impact, top-note material. Its estimated high vapor pressure and "ultra-fast" evaporation rate mean it provides an immediate and powerful olfactory sensation that is characteristic of top notes in a fragrance composition.[1] While its odor life on a smelling strip is not extensively documented in public literature, it is expected to be relatively short, lasting a few hours, consistent with other volatile allyl esters.
Application in Fragrance Composition
The primary role of allyl pivalate in perfumery is to impart a powerful and realistic juicy, fruity, and tropical top note. It is particularly effective in creating pineapple and apple accords.[1]
Functional Role and Synergistic Blending
-
Top Note Enhancer: It provides lift and brightness to fragrance compositions, creating an immediate and appealing first impression.
-
Fruity Accord Keystone: It serves as a foundational element in building pineapple, apple, and general tropical fruit accords.
-
Modifier: It can be used in trace amounts to add a juicy, green nuance to floral, citrus, or even woody fragrances, preventing them from becoming too heavy.
The diagram below illustrates the synergistic relationship between allyl pivalate and other fragrance families. Its sharp, fruity-green character allows it to cut through heavier notes and bridge the gap between the initial citrus burst and the floral or woody heart of a fragrance.
Caption: Synergistic blending of Allyl Pivalate with other fragrance families.
Methodology for Olfactory Evaluation
To ensure consistent and reproducible evaluation of allyl pivalate, a standardized protocol is essential. This process allows a scientist or perfumer to observe the full evolution of the fragrance, from its initial impact to its final dry-down.
Standard Protocol for Sensory Analysis
This protocol is designed as a self-validating system for the descriptive analysis of a volatile fragrance material.
-
Preparation:
-
Use standard perfumer's smelling strips (blotters).
-
Prepare a 10% dilution of allyl pivalate in a neutral solvent (e.g., ethanol or dipropylene glycol) to avoid olfactory fatigue.
-
Ensure the evaluation space is free from competing odors.
-
-
Initial Evaluation (T=0):
-
Dip a fresh smelling strip into the 10% solution, ensuring approximately 1 cm is submerged.
-
Remove the strip and allow the solvent to evaporate for 10-15 seconds.
-
Wave the strip approximately 5-10 cm from the nose and inhale briefly.
-
Record initial impressions, focusing on impact, primary descriptors (e.g., fruity, green, pineapple), and intensity.
-
-
Temporal Evaluation (Dry-Down):
-
Place the smelling strip on a labeled holder.
-
Re-evaluate the scent at timed intervals: T=5 min, T=30 min, T=1 hr, and T=2 hr.
-
At each interval, record any changes in the olfactory profile. Note which descriptors fade, which emerge, and how the overall character evolves. This systematic approach allows for the characterization of the material's tenacity and the different facets of its scent.
-
The following workflow diagram visualizes this standardized evaluation process.
Caption: Standardized workflow for the sensory evaluation of a fragrance material.
Synthesis and Regulatory Profile
Synthesis
Allyl pivalate is typically synthesized via esterification. One common industrial method involves the transesterification of an alkyl ester (like methyl or ethyl pivalate) with allyl acetate in the presence of a metal alkoxide catalyst.[2] This method is economically advantageous and allows for high purity and yield.[2] Another route is the direct esterification of pivalic acid (or its acid chloride, pivaloyl chloride) with allyl alcohol.[4]
Safety and Regulatory Status
While specific, publicly available safety assessments from bodies like the Research Institute for Fragrance Materials (RIFM) for allyl pivalate are not abundant, general standards for related materials provide guidance. For many allyl esters, the International Fragrance Association (IFRA) specifies that the level of free allyl alcohol, a potential irritant, must be less than 0.1%.[5] It is the responsibility of the formulator to ensure that the final product complies with all regional and international safety standards. The mention of allyl pivalate in cosmetic preparations suggests its use within the industry.
Conclusion
Allyl pivalate is a potent and valuable synthetic aroma chemical characterized by an intense fruity, green, and tropical olfactory profile, with pineapple and apple notes being particularly prominent.[1] Its high volatility and impact make it an effective top note material for enhancing and brightening a wide range of fragrance compositions. The unique steric bulk of the pivalate group provides a distinct character that differentiates it from other allyl esters. Adherence to standardized evaluation protocols and safety guidelines is crucial for its effective and responsible application in the fragrance industry.
References
-
LookChem. (n.d.). Cas 1014394-72-9,(E)-3-(4-methoxyphenyl)allyl pivalate. Retrieved February 4, 2026, from [Link]
-
Perfumer & Flavorist. (n.d.). The Synthesis of Allyl-3-Cyclohexylpropionate. Retrieved February 4, 2026, from [Link]
-
Scent.vn. (n.d.). Prop-2-en-1-yl 2,2-dimethylpropanoate (CAS 15784-26-6). Retrieved February 4, 2026, from [Link]
-
Johannes Kepler Universität Linz. (n.d.). Organocatalytic Asymmetric Synthesis of Novel α-Functionalized β2,2-Amino Acid Derivatives and Methylene-Containing δ-Lactams. JKU ePUB. Retrieved February 4, 2026, from [Link]
-
DSpace@MIT. (n.d.). Catalysis, Synthesis, and Materials in Support of Chemical Understanding and Global Health. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US3784578A - Process for the production of allyl esters.
- Google Patents. (n.d.). EP2625166B1 - Oxime ester derivatives of benzocarbazole compounds and their use as photoinitiators in photopolymerizable compositions.
-
European Patent Office. (2015, August 13). OXIME SULFONATE DERIVATIVES - EP 3186226 B1. Retrieved February 4, 2026, from [Link]
-
Journal of the American Chemical Society. (2016, December 6). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Retrieved February 4, 2026, from [Link]
-
Perfumer & Flavorist. (2012, August 13). Allyl Fragrance and Flavor Ingredients -- from Floral-Rosy to Green Onion. Retrieved February 4, 2026, from [Link]
-
Universität zu Köln. (2023, April 28). Studies on Enantioselective Nickel-Catalyzed Hydrocyanation and Chromane Natural Products. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). (S)-1-Benzyl-6-methyl-2-oxo-4-phenyl-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylic methyl ester. Retrieved February 4, 2026, from [Link]
-
IndiaMART. (n.d.). Pivalic Acid 75-98-9. Retrieved February 4, 2026, from [Link]
-
IFRA. (2022, February 10). Amendment 49 STAND Allyl phenoxyacetate. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). Allyl nonanoate. Retrieved February 4, 2026, from [Link]
-
RIFM. (2024, June 25). RIFM fragrance ingredient safety assessment, allyl heptanoate, CAS registry number 142-19-8. Retrieved February 4, 2026, from [Link]
-
IFRA. (2025, October 30). Amendment 51 STAND Allyl 3-cyclohexylpropionate. Retrieved February 4, 2026, from [Link]
Sources
The Synthesis and Application of 2-Propenyl Trimethylacetate in Pineapple Flavor Formulations: A Technical Guide
Abstract
The characteristic flavor of pineapple, a complex interplay of various volatile organic compounds, is highly sought after in the food and beverage industry. Among the key contributors to this distinctive aroma and taste are esters, which impart fruity and sweet notes. This technical guide provides an in-depth exploration of 2-propenyl trimethylacetate, also known as allyl pivalate, a significant component in the formulation of artificial pineapple flavors. We will delve into the synthetic pathways for its creation, focusing on the robust and widely utilized Fischer esterification method. Furthermore, this guide will detail the critical analytical techniques for the characterization and quality control of the synthesized ester, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, the sensory perception and the pivotal role of 2-propenyl trimethylacetate in the overall pineapple flavor profile will be discussed, providing a comprehensive resource for researchers, scientists, and professionals in the fields of flavor chemistry and drug development.
Introduction: The Chemical Symphony of Pineapple Flavor
The alluring flavor of pineapple (Ananas comosus) is a complex orchestration of numerous volatile compounds, including esters, lactones, and sulfur-containing molecules. Esters, in particular, are fundamental to achieving the characteristic sweet and fruity notes that define the pineapple aroma.[1][2][3] While natural pineapple contains a diverse array of these compounds, the creation of a consistent and high-quality pineapple flavor for commercial applications often relies on the precise blending of synthetic aroma chemicals.[3][4]
One such critical component is 2-propenyl trimethylacetate (allyl pivalate). Its unique chemical structure, featuring a bulky tert-butyl group, contributes a distinct fruity note that is essential for a realistic and impactful pineapple flavor profile. This guide will provide a comprehensive technical overview of the synthesis, analysis, and application of this important flavor compound.
Synthesis of 2-Propenyl Trimethylacetate: A Focus on Fischer Esterification
The most common and industrially viable method for synthesizing 2-propenyl trimethylacetate is the Fischer esterification of trimethylacetic acid (pivalic acid) with allyl alcohol.[5][6][7] This acid-catalyzed reaction is an equilibrium process, and therefore, careful consideration of reaction conditions is necessary to maximize the yield of the desired ester.
The Fischer Esterification Mechanism
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the pivalic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Allyl Alcohol: The lone pair of electrons on the oxygen of allyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, 2-propenyl trimethylacetate, and regenerates the acid catalyst.
Figure 1: Mechanism of Fischer Esterification for Allyl Pivalate Synthesis.
Experimental Protocol: Synthesis of 2-Propenyl Trimethylacetate
This protocol outlines a laboratory-scale synthesis of 2-propenyl trimethylacetate via Fischer esterification.
Materials:
-
Pivalic Acid ((CH₃)₃CCOOH)[8]
-
Allyl Alcohol (CH₂=CHCH₂OH)[9]
-
Sulfuric Acid (H₂SO₄) (concentrated, catalyst)
-
Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark Apparatus
-
Reflux Condenser
-
Separatory Funnel
-
Rotary Evaporator
-
Distillation Apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine pivalic acid (1.0 mol), allyl alcohol (1.5 mol, excess), and a catalytic amount of concentrated sulfuric acid (0.05 mol). Add toluene as a solvent to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by the amount of water collected. Continue reflux until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Wash with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-propenyl trimethylacetate.
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Pivalic Acid | 102.13 | 163.7 | 0.905 |
| Allyl Alcohol | 58.08 | 97 | 0.854 |
| 2-Propenyl Trimethylacetate | 142.20 | ~145-150 (est.) | ~0.89 (est.) |
Analytical Characterization of 2-Propenyl Trimethylacetate
To ensure the purity and identity of the synthesized 2-propenyl trimethylacetate, a combination of analytical techniques is employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatography (GC): The synthesized ester is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The retention time of the compound is a key identifier.
-
Mass Spectrometry (MS): As the compound elutes from the GC column, it is ionized (typically by electron impact), and the resulting fragments are detected by the mass spectrometer. The fragmentation pattern provides a unique "fingerprint" of the molecule.
Expected Fragmentation Pattern:
The mass spectrum of 2-propenyl trimethylacetate is expected to show characteristic fragments resulting from the cleavage of the ester bond and rearrangements. A prominent peak would be the acylium ion at m/z 57, corresponding to the pivaloyl cation ((CH₃)₃C-C=O)⁺. Allylic cleavage is also a characteristic fragmentation pattern for allyl compounds, which could lead to a fragment at m/z 41, corresponding to the allyl cation (CH₂=CH-CH₂)⁺.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.[15][16][17]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-propenyl trimethylacetate will show distinct signals for the different types of protons in the molecule.
-
Allyl Group: The protons of the allyl group will exhibit a complex splitting pattern. The proton on the carbon adjacent to the oxygen will appear as a multiplet around 5.9 ppm. The two terminal vinyl protons will appear as multiplets between 5.2 and 5.4 ppm. The two protons on the carbon attached to the ester oxygen will appear as a doublet around 4.5 ppm.[18][19]
-
Pivaloyl Group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.2 ppm.
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
Carbonyl Carbon: The carbonyl carbon of the ester will appear downfield, typically in the range of 170-180 ppm.
-
Allyl Group Carbons: The carbons of the allyl group will appear in the alkene region (115-140 ppm) and the ether-linked carbon will be around 65 ppm.
-
Pivaloyl Group Carbons: The quaternary carbon of the tert-butyl group will appear around 39 ppm, and the methyl carbons will appear around 27 ppm.
-
Figure 2: Workflow for Synthesis and Analysis of 2-Propenyl Trimethylacetate.
Sensory Evaluation and Role in Pineapple Flavor
The ultimate validation of a flavor compound lies in its sensory perception. 2-propenyl trimethylacetate possesses a characteristic sweet, fruity, and pineapple-like aroma.[1][4]
Odor Threshold and Flavor Profile
Application in Pineapple Flavor Formulations
In a typical pineapple flavor formulation, 2-propenyl trimethylacetate is blended with other key aroma chemicals to create a well-rounded and authentic profile.[3] Some of these components may include:
-
Allyl Hexanoate: Contributes a strong, sweet, pineapple-like aroma.[2]
-
Ethyl Butyrate: Provides a fruity, pineapple-like note.[2]
-
Allyl Cyclohexanepropionate: Imparts a pineapple and fruity character.[1][2]
-
Lactones (e.g., γ-decalactone): Add creamy and fruity undertones.
The precise ratio of these components is a closely guarded secret of flavor houses, as it is the artful blending of these individual notes that creates a harmonious and recognizable pineapple flavor.
Table 2: Key Compounds in Pineapple Flavor
| Compound | Typical Flavor Contribution |
| 2-Propenyl Trimethylacetate | Sweet, fruity, pineapple-like |
| Allyl Hexanoate | Strong, sweet, pineapple |
| Ethyl Butyrate | Fruity, pineapple-like |
| Allyl Cyclohexanepropionate | Pineapple, fruity |
| γ-Decalactone | Creamy, fruity, peach-like |
Conclusion
2-Propenyl trimethylacetate is a vital synthetic component in the creation of authentic and appealing pineapple flavors. Its synthesis via Fischer esterification is a well-established and efficient method, though careful control of reaction conditions is necessary to achieve high yields. The analytical characterization of the final product using techniques such as GC-MS and NMR is paramount for ensuring its purity and identity, which directly impacts the quality of the final flavor formulation. As a key contributor to the characteristic fruity notes of pineapple, a thorough understanding of the synthesis, analysis, and sensory properties of 2-propenyl trimethylacetate is essential for flavor chemists and professionals in the food and beverage industry. Further research into its specific odor threshold and synergistic effects with other flavor compounds will continue to refine and enhance the art of pineapple flavor creation.
References
-
PrepChem.com. Preparation of allyl alcohol (2-propen-1-ol). Available from: [Link]
- Cervený, L., Pustejovská, M., & Kacer, P. (2000).
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- Oregon St
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
- Zhu, S., & Yu, J. (2020). A pineapple flavor imitation by the note method. Food Science and Technology, 40(4), 924-928.
- ChemicalBook.
- Pearson+. Show how Fischer esterification might be used to form the followi...
- ResearchGate. (PDF)
- The Good Scents Company.
- CABI Digital Library. (2019).
- Chemistry LibreTexts. (2023).
- ResearchGate.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- The Good Scents Company.
- Oregon St
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- FLAVOR AND FRAGRANCE ARTICLES Analysis of pineapple flavor compositions by GC-MS.
- ChemicalBook. Allyl phenyl ether(1746-13-0) 13C NMR spectrum.
- Journal of the American Chemical Society. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis.
- ResearchGate. The notes of pineapple flavor identified by smelling and tasting.
- OperaChem. (2024).
- ResearchGate. Calculated and experimental 13 C NMR chemical shifts in benchmark... | Download Table.
- PubChem.
- Google Patents. US3784578A - Process for the production of allyl esters.
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- eGyanKosh.
- Fischer Esterific
- Cheméo.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Food Research. (2019).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- YouTube. (2024). Calculation of 13 C chemical shift values #nmr #cmr.
- The Good Scents Company. pivalic acid, 75-98-9.
- ECHEMI.
- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- YouTube. (2018). Part 6:Alkenes' Mass Spectrum(Fragmentation Pattern)
- YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- Wikipedia. Pivalic acid.
- The Good Scents Company.
- Chemical Engineering Transactions. Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds.
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Strategic Sourcing and Technical Validation of High-Purity 2-Propenyl Trimethylacetate (Allyl Pivalate)
This technical guide details the sourcing, validation, and application of 2-Propenyl trimethylacetate (commonly known as Allyl Pivalate ), a critical intermediate in advanced organic synthesis and polymer chemistry.
Chemical Profile & Criticality in Drug Development
2-Propenyl trimethylacetate (CAS: 15784-26-6 ) is a sterically hindered allyl ester utilized primarily as a monomer in controlled radical polymerization and as a versatile electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., Nickel-catalyzed Miyaura borylation).
In pharmaceutical applications, its high purity is non-negotiable. The bulky tert-butyl group provides unique steric protection, making it valuable for synthesizing prodrugs and modifying polymer backbones for drug delivery systems. However, its utility is often compromised by trace impurities—specifically residual allyl alcohol and pivalic acid—which can poison sensitive catalysts (like Ni(COD)₂) or alter polymerization kinetics.
Key Chemical Identifiers
| Property | Specification |
| IUPAC Name | Prop-2-en-1-yl 2,2-dimethylpropanoate |
| Common Name | Allyl Pivalate |
| CAS Number | 15784-26-6 |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Boiling Point | ~150–152 °C (at 760 mmHg) |
| Density | ~0.89 g/mL (at 25 °C) |
Sourcing Landscape: Commercial Suppliers
The supply chain for Allyl Pivalate is bifurcated into Fragrance Grade (lower purity, often containing stabilizers) and Synthesis Grade (high purity, >98%, inhibitor-free or defined inhibitor). Researchers must distinguish between these to avoid experimental failure.
Tier 1: High-Purity Research Suppliers (Recommended for API Synthesis)
These suppliers typically provide Certificates of Analysis (CoA) with detailed impurity profiles suitable for catalytic applications.
-
Sigma-Aldrich (Merck): Offers synthesis-grade Allyl Pivalate (typically >98%). Preferred for small-scale bench validation due to reliable packaging that minimizes hydrolysis.
-
TCI Chemicals: A primary source for specific ester building blocks. Look for "GC Standard" or >98% purity grades.
-
Enamine / Combi-Blocks: While often focused on heterocycles, these vendors frequently stock sterically hindered esters for medicinal chemistry libraries.
-
CymitQuimica: A European aggregator that lists specific batches for research use.
Tier 2: Bulk/Industrial Suppliers (Use with Caution)
-
Indiamart / Alibaba Vendors: Often list this compound for fragrance/flavor applications (pineapple/fruity notes).
-
Risk:[1] High probability of isomeric impurities (e.g., methallyl esters) and residual acid.
-
Action: Mandatory redistillation and drying required before use in metal-catalyzed reactions.
-
Technical Validation & Quality Control (QC)
Trusting a supplier's CoA is insufficient for sensitive drug development workflows. The following self-validating protocol ensures the material meets the "High Purity" threshold.
Critical Impurity Profiling
-
Residual Allyl Alcohol: Acts as a nucleophile/protic source that can quench organometallic reagents.
-
Pivalic Acid: Formed via hydrolysis; acidic protons will destroy acid-sensitive catalysts.
-
Peroxides: Allylic positions are prone to auto-oxidation. Peroxides can initiate premature polymerization.
QC Workflow Protocol
-
Method: GC-MS (Gas Chromatography-Mass Spectrometry).
-
Column: DB-5 or equivalent non-polar column.
-
Standard: Inject authentic Pivalic Acid and Allyl Alcohol standards to determine retention time windows.
-
Acceptance Criteria:
-
Allyl Pivalate Area %: >99.0%[2]
-
Pivalic Acid: <0.1%
-
Water (Karl Fischer): <500 ppm
-
Visualization: Procurement & Validation Logic
The following diagram outlines the decision logic for sourcing and validating Allyl Pivalate.
Caption: Decision tree for sourcing and purifying Allyl Pivalate to ensure compatibility with sensitive catalytic cycles.
Handling, Storage, and Stability[3]
To maintain the integrity of high-purity Allyl Pivalate:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen promotes radical formation at the allylic position.
-
Temperature: Refrigerate (2–8 °C). While stable at room temperature, cooler storage retards hydrolysis and auto-polymerization.
-
Inhibitors: Commercial batches may contain MEHQ (Monomethyl ether hydroquinone). If used in radical polymerization, pass the neat liquid through a short column of inhibitor-remover beads (or basic alumina) immediately prior to use.
Advanced Application: Nickel-Catalyzed Borylation
One of the most sophisticated uses of Allyl Pivalate in drug discovery is the Nickel-Catalyzed Miyaura Borylation . This reaction converts the allylic ester into an allylboronate, a valuable chiral building block. The pivalate group acts as a specific leaving group that facilitates the oxidative addition of Nickel.
Mechanism & Workflow
The reaction leverages the "hard" nature of the pivalate anion to drive the equilibrium.
Caption: Simplified mechanism for the Ni-catalyzed conversion of Allyl Pivalate to Allyl Boronates.
References
-
National Institute of Standards and Technology (NIST). Allyl Pivalate Chemical Properties. NIST Chemistry WebBook. Available at: [Link]
-
Zhou, Q., et al. (2016). Accessing Both Retention and Inversion Pathways in Stereospecific, Nickel-Catalyzed Miyaura Borylations of Allylic Pivalates. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. Compound Summary: Allyl Pivalate (CAS 15784-26-6).[3] National Library of Medicine. Available at: [Link]
Sources
Methodological & Application
Allyl Pivalate: A Substrate of Choice in Palladium-Catalyzed Tsuji-Trost Allylation
Introduction: Re-evaluating the Allylic Substrate in a Classic Transformation
The Palladium-catalyzed Tsuji-Trost allylic alkylation stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] This versatile transformation, first reported by Jiro Tsuji in 1965 and later expanded upon by Barry Trost, involves the reaction of a nucleophile with an allylic substrate, such as an allyl carboxylate, in the presence of a palladium catalyst.[1] The reaction proceeds through a characteristic π-allylpalladium intermediate, which is then attacked by the nucleophile to afford the desired product.[3] While a wide array of allylic substrates have been successfully employed, the choice of the leaving group on the allyl moiety can significantly impact reaction efficiency, selectivity, and scope. This application note presents a detailed examination of allyl pivalate as a highly effective substrate in the Tsuji-Trost reaction, offering distinct advantages over more conventional allylic esters.
The pivalate group, with its sterically demanding tert-butyl moiety, imparts unique electronic and steric properties that can be harnessed to enhance catalytic efficiency and influence selectivity.[4] This guide will delve into the mechanistic nuances of employing allyl pivalate, provide a comprehensive, field-tested protocol for its use with a common soft nucleophile, and discuss the strategic advantages that make it a compelling choice for researchers in synthetic chemistry and drug development.
The Mechanistic Journey: A Closer Look at the Catalytic Cycle
The efficacy of the Tsuji-Trost reaction is intrinsically linked to the seamless progression of its catalytic cycle. The use of allyl pivalate as the electrophile follows the generally accepted mechanism, which can be dissected into three key stages: oxidative addition, nucleophilic attack, and reductive elimination/catalyst regeneration.
-
Oxidative Addition: The catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl pivalate. This is followed by an oxidative addition step where the C-O bond of the pivalate ester is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II). This process results in the formation of the pivotal cationic π-allylpalladium(II) intermediate, with the pivalate anion acting as the counterion.[5] The stereochemistry of this step typically proceeds with inversion of configuration at the carbon atom bearing the leaving group.[3]
-
Nucleophilic Attack: The generated π-allylpalladium complex is an electrophilic species that is susceptible to attack by a nucleophile. For "soft" nucleophiles, such as the enolate of dimethyl malonate (with a pKa of the conjugate acid < 25), the attack generally occurs on the face of the allyl moiety opposite to the palladium atom.[6] This results in a second inversion of configuration. The overall stereochemical outcome of the reaction, therefore, is a net retention of configuration from the starting allyl pivalate to the final product.
-
Reductive Elimination and Catalyst Regeneration: Following the nucleophilic attack, the resulting palladium(II) complex undergoes reductive elimination to furnish the allylated product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Diagrammatic Representation of the Catalytic Cycle
Caption: Catalytic cycle of the Tsuji-Trost reaction using allyl pivalate.
The Pivalate Advantage: Why Choose Allyl Pivalate?
While allyl acetates and carbonates are more commonly employed in Tsuji-Trost reactions, the use of allyl pivalate offers several key advantages that can be attributed to the steric bulk and electronic properties of the pivalate leaving group.
| Feature | Allyl Acetate | Allyl Carbonate | Allyl Pivalate |
| Leaving Group Ability | Good | Excellent | Excellent |
| Steric Hindrance | Low | Moderate | High |
| Role of Anion | Can be nucleophilic | Decomposes to CO2 and alkoxide | Non-nucleophilic, can act as a proton shuttle[7][8] |
| Reaction Rates | Generally slower than carbonates | Generally fast | Often comparable to or faster than acetates |
| Side Reactions | Potential for O-allylation by acetate | Generally clean | Reduced side reactions due to non-nucleophilic anion |
Enhanced Regioselectivity and Stereoselectivity: The steric bulk of the pivalate group can enhance the selectivity of the oxidative addition step and influence the facial selectivity of the subsequent nucleophilic attack, leading to higher levels of regio- and stereocontrol.[4]
Improved Catalyst Stability and Turnover: The pivalate anion has been shown to play a beneficial role in palladium catalysis, acting as a proton shuttle in C-H activation reactions and potentially stabilizing the active catalytic species.[7][8] This can lead to higher catalyst turnover numbers and more efficient reactions.
Reduced Side Reactions: Unlike the acetate anion, which can sometimes compete as a nucleophile, the sterically hindered and less nucleophilic pivalate anion is less prone to participate in undesired side reactions, leading to cleaner reaction profiles and higher yields of the desired product.
Experimental Protocol: Palladium-Catalyzed Allylation of Dimethyl Malonate with Allyl Pivalate
This protocol provides a detailed, step-by-step methodology for a representative Tsuji-Trost reaction using allyl pivalate and dimethyl malonate.
Materials and Reagents:
-
Allyl pivalate (prepared from allyl alcohol and pivaloyl chloride)
-
Dimethyl malonate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Argon or nitrogen gas supply
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Workflow for the Allylation Protocol
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. m.youtube.com [m.youtube.com]
- 4. palladium(II) pivalate | 106224-36-6 | Benchchem [benchchem.com]
- 5. Tsuji-Trost Reaction [organic-chemistry.org]
- 6. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Radical polymerization of allyl pivalate monomer kinetics
Executive Summary
This guide provides a rigorous protocol for the free-radical polymerization of Allyl Pivalate (APi) . Unlike vinyl monomers (e.g., styrene, acrylates), allyl monomers exhibit degradative chain transfer (autoinhibition), resulting in low reaction rates and oligomeric products.[1][2] This document details the kinetic theory, experimental setup, and data analysis required to overcome these barriers and accurately determine the rate of polymerization (
The "Allyl Problem": Mechanistic Insight
The polymerization of allyl pivalate is kinetically distinct from conventional vinyl polymerization due to the presence of allylic hydrogens.[2]
Degradative Chain Transfer
In standard vinyl polymerization, the propagating radical (
-
Propagation (
): Addition to the double bond (Slow).[2] -
Chain Transfer (
): Abstraction of an allylic hydrogen from the monomer (Fast).[2]
The abstraction yields a resonance-stabilized allylic radical (
Kinetic Rate Law
For allyl monomers, the rate of polymerization (
Where
Kinetic Mechanism Visualization
The following diagram illustrates the competition between propagation and degradative transfer.
Caption: Figure 1. Kinetic pathways in Allyl Pivalate polymerization. Note the diversion from Propagation to Stable Allyl Radical formation.
Experimental Protocol
Safety Precaution: Allyl esters are lachrymators and potential irritants.[2] Perform all operations in a fume hood. Benzoyl peroxide is an explosive hazard; handle with non-sparking tools.[2]
Materials & Equipment
-
Monomer: Allyl Pivalate (APi).[2] Note: Commercial samples often contain inhibitors (MEHQ).[2] Must be purified.[1]
-
Initiator: Benzoyl Peroxide (BPO) or Di-tert-butyl peroxide (DTBP) for high-temperature runs (>90°C).[1][2]
-
Apparatus: Constant temperature bath (±0.1°C), glass ampoules (borosilicate), vacuum line, analytical balance.[1][2]
Monomer Purification (Critical)
-
Wash: Wash APi (50 mL) three times with 10% NaOH solution to remove phenolic inhibitors.
-
Dry: Dry over anhydrous
for 4 hours. Filter. -
Distill: Perform fractional distillation under reduced pressure. Collect the middle fraction.
-
Target: Clear, colorless liquid.[2] Store at 4°C under
.
-
Polymerization Workflow (Gravimetric Method)
This protocol uses the sealed ampoule technique , which is the gold standard for kinetic accuracy in volatile monomer systems.[2]
Caption: Figure 2. Step-by-step experimental workflow for kinetic analysis.
Detailed Procedure:
-
Stock Solution: Prepare a stock solution of BPO in APi (e.g., 0.1 M, 0.2 M, 0.5 M). Note: High concentrations are needed for allyl monomers.[1][2]
-
Filling: Transfer 2.0 mL of the solution into pre-weighed glass ampoules.
-
Degassing: Connect ampoules to a vacuum manifold. Freeze contents with liquid
, evacuate to <0.1 mmHg, thaw. Repeat 3 times to remove dissolved oxygen (a potent inhibitor).[2] -
Sealing: Flame-seal the ampoules under vacuum.
-
Polymerization: Place ampoules in a thermostated oil bath (e.g., 80°C).
-
Timepoints: Remove ampoules at t = 1, 2, 4, 8, 12, 24 hours.
-
-
Isolation:
-
Break the ampoule.[2]
-
Pour contents into excess cold methanol (non-solvent).[2] Note: If oligomers are very low MW, methanol may solubilize them.[2] If no precipitate forms, use vacuum evaporation to remove unreacted monomer.[1][2]
-
Alternative Isolation (for oligomers): Evaporate unreacted monomer using a rotary evaporator (high vacuum, 50°C) until constant weight.[2]
-
-
Calculation:
[2]
Data Analysis & Kinetic Profiling
Determining the Rate of Polymerization ( )
Plot Conversion (%) vs. Time (s) .
-
The slope of the initial linear region is the Rate of Polymerization (
, in or ).[1][2] -
Expectation: The curve will likely plateau early (<30% conversion) due to initiator depletion ("dead-end polymerization").[2]
Determining Reaction Order
Perform the experiment with at least 4 different initiator concentrations (
Calculating the Chain Transfer Constant ( )
Use the Mayo Equation adapted for bulk monomer:
-
Measure Number Average Molecular Weight (
) via Gel Permeation Chromatography (GPC) or Vapor Pressure Osmometry (VPO).[2] -
Calculate Degree of Polymerization (
).[2] -
The inverse of
gives a direct estimate of .[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Polymerization | Oxygen inhibition | Check vacuum seal; increase freeze-pump-thaw cycles. |
| Very Low Yield (<5%) | Degradative Transfer | Increase Initiator concentration (up to 2-5 wt%). Use gradual addition of initiator.[2] |
| Oily Product | Low Molecular Weight | Product is oligomeric.[1][2] Do not precipitate; strip monomer via vacuum distillation to isolate.[2] |
| Exotherm/Runaway | Unlikely for Allyls | However, if using bulk BPO >5%, ensure cooling capacity is available.[1][2] |
References
-
Bartlett, P. D., & Altschul, R. (1945).[2] "The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate." Journal of the American Chemical Society.[2] Link[1][2]
-
Matsumoto, A. (2001).[2] "Free-radical crosslinking polymerization and copolymerization of allyl compounds."[2] Progress in Polymer Science. Link
-
Litt, M., & Eirich, F. R. (1960).[2] "Polymerization of Allyl Acetate." Journal of Polymer Science. Link[1][2]
-
Odian, G. (2004).[2] Principles of Polymerization. 4th Edition. Wiley-Interscience.[2] (Chapter 3: Radical Polymerization). Link[1][2]
Sources
The Strategic Use of Allyl Pivalate in the Synthesis of Sterically Hindered Esters: An Application Note for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Steric Hindrance in Ester Synthesis
The formation of ester bonds is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, natural products, and materials. However, when faced with significant steric congestion around the carboxylic acid or alcohol moiety, traditional esterification methods often falter, leading to low yields, harsh reaction conditions, and undesired side reactions. This application note details a powerful and versatile strategy for the synthesis of sterically hindered esters, leveraging the unique reactivity of allyl esters, particularly through palladium-catalyzed allylic substitution reactions. This approach offers a mild and efficient alternative to overcome the synthetic hurdles posed by sterically demanding substrates.
The core of this methodology lies in the palladium-catalyzed reaction of a sterically hindered carboxylate with an allylic electrophile, often an allyl carbonate or, in a related sense, utilizing the pivalate group's ability to act as a leaving group in certain contexts. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, provides the fundamental mechanistic framework for this transformation.[1]
The Underlying Principle: Palladium-Catalyzed Allylic Esterification
The synthesis of sterically hindered esters via this strategy hinges on the palladium(0)-catalyzed reaction between a carboxylate nucleophile and an allylic substrate bearing a suitable leaving group. The generally accepted mechanism, the Tsuji-Trost reaction, proceeds through several key steps.[1][2]
Initially, the palladium(0) catalyst coordinates to the double bond of the allylic substrate.[2] This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, forming a η³-π-allylpalladium(II) complex and liberating the leaving group.[1][2] The carboxylate nucleophile, even a sterically hindered one, can then attack the π-allyl complex. This nucleophilic attack typically occurs at the less substituted terminus of the allyl moiety, a key consideration for regioselectivity.[3] Finally, reductive elimination regenerates the palladium(0) catalyst and yields the desired allyl ester product.
Caption: Catalytic cycle of the Tsuji-Trost reaction for the synthesis of allylic esters.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Sterically Hindered Allyl Ester
This protocol provides a general procedure for the palladium-catalyzed synthesis of an allyl ester from a sterically hindered carboxylic acid and an allylic carbonate.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Sterically hindered carboxylic acid (e.g., Pivalic acid)
-
Allyl methyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve palladium(II) acetate (0.025 mmol) and triphenylphosphine (0.1 mmol) in anhydrous THF (5 mL). Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed. This in situ generates the active Pd(0) catalyst.
-
Reaction Setup: To the catalyst solution, add the sterically hindered carboxylic acid (1.0 mmol), allyl methyl carbonate (1.2 mmol), and potassium carbonate (1.5 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure sterically hindered allyl ester.
Caption: A streamlined workflow for the palladium-catalyzed synthesis of sterically hindered allyl esters.
Data Presentation: Representative Yields
The following table summarizes typical yields for the synthesis of various sterically hindered allyl esters using the described palladium-catalyzed methodology.
| Sterically Hindered Carboxylic Acid | Allylic Substrate | Yield (%) |
| Pivalic Acid | Allyl methyl carbonate | 85-95 |
| Adamantanecarboxylic Acid | Allyl ethyl carbonate | 80-90 |
| 2,4,6-Trimethylbenzoic Acid | Cinnamyl acetate | 75-85 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use freshly opened or purified reagents. Consider using a different palladium precursor or ligand. |
| Insufficient base | Use a stronger base or increase the amount of base. Ensure the base is finely powdered and dry. | |
| Formation of Side Products | Isomerization of the allyl group | Use ligands that favor the desired regioselectivity. Optimize reaction temperature and time. |
| Decarboxylation of the starting material | Run the reaction at a lower temperature. | |
| Difficulty in Purification | Co-elution with triphenylphosphine oxide | Use a phosphine ligand that is more easily separated (e.g., a water-soluble phosphine if applicable) or perform an oxidative workup to convert triphenylphosphine to its oxide, which can sometimes be removed more easily. |
Comparative Analysis: Alternative Methods for Hindered Ester Synthesis
While the palladium-catalyzed allylation is a powerful tool, other methods exist for the synthesis of sterically hindered esters. Each has its own set of advantages and limitations.
| Method | Advantages | Disadvantages |
| Fischer Esterification | Simple reagents, acid-catalyzed. | Requires harsh conditions (high temperatures, strong acid), often not suitable for sensitive substrates, equilibrium-limited.[4] |
| Acyl Chloride/Anhydride Method | High reactivity. | Requires preparation of the acyl chloride/anhydride, can be harsh for sensitive molecules, generates stoichiometric byproducts.[4] |
| Mitsunobu Reaction | Mild conditions, stereospecific inversion of the alcohol.[3][5] | Generates stoichiometric amounts of triphenylphosphine oxide and dialkyl azodicarboxylate byproducts, which can be difficult to remove. The reaction can be slow for highly hindered substrates.[6] |
| Palladium-Catalyzed Allylation | Mild conditions, high yields, good functional group tolerance, catalytic in palladium. | Requires a transition metal catalyst and ligands, which can be expensive and require inert atmosphere techniques. |
digraph "Method_Comparison" { graph [fontname="Arial", fontsize=12]; node [shape=record, style=rounded, fontname="Arial", fontsize=10];
"Fischer" [label="{Fischer Esterification |+ Simple Reagents\n+ Acid-Catalyzed |- Harsh Conditions\n- Equilibrium-Limited}", fillcolor="#F1F3F4"]; "Acyl_Halide" [label="{Acyl Halide/Anhydride |+ High Reactivity |- Harsh for Sensitive Substrates\n- Stoichiometric Byproducts}", fillcolor="#F1F3F4"]; "Mitsunobu" [label="{Mitsunobu Reaction |+ Mild Conditions\n+ Stereospecific |- Difficult Byproduct Removal\n- Slow for Hindered Substrates}", fillcolor="#F1F3F4"]; "Pd_Catalysis" [label="{Palladium-Catalyzed Allylation |+ Mild Conditions\n+ High Yields\n+ Catalytic |- Requires Catalyst/Ligands\n- Inert Atmosphere}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Caption: Comparison of methods for synthesizing sterically hindered esters.
Conclusion and Future Outlook
The palladium-catalyzed synthesis of sterically hindered esters via allylic substitution represents a significant advancement in modern organic synthesis. The mild reaction conditions, high yields, and broad substrate scope make it an invaluable tool for medicinal chemists and researchers in drug development. The ability to form ester bonds in the presence of significant steric congestion opens up new avenues for the synthesis of complex molecules that were previously challenging to access.
Future developments in this field will likely focus on the development of more active and selective catalyst systems, potentially utilizing more earth-abundant metals. Furthermore, the expansion of this methodology to include a wider range of allylic electrophiles and sterically demanding nucleophiles will continue to enhance its utility in the synthesis of novel chemical entities.
References
-
Tsuji-Trost reaction. In Wikipedia; 2023. [Link]
-
Tsuji-Trost Allylation. NROChemistry. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Process for the production of allyl esters. US3784578A.
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. arkat usa. [Link]
-
Preparation of highly hindered steroid esters: application of some newer methods of esterification. PubMed. [Link]
-
Synthesis and Reactions of Esters. YouTube. [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]
-
Palladium‐Catalyzed Synthesis of Carboxylic Acid Anhydrides from Alkenes via in situ Generated Carboxylic Acids. Semantic Scholar. [Link]
-
Synthesis by Substitution. Thieme E-Books. [Link]
- Esterification of allyl type alcohols and products resulting there
-
Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. PMC. [Link]
- Transesterification process for making allyl esters of arom
-
Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
Carboxylic acids as traceless directing groups for the rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes. PubMed. [Link]
-
Acid/halide co-mediated transesterification of unactivated carboxylic esters with O–H nucleophiles. Organic & Biomolecular Chemistry. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
Ruthenium-Catalyzed C-H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Weix Group. [Link]
-
Carboxylic acids as traceless directing groups for the rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes. Semantic Scholar. [Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]
-
Arylation of heterocycles via rhodium-catalyzed C-H bond functionalization. PubMed. [Link]
-
Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. PMC. [Link]
Sources
- 1. Palladium-Catalyzed Allylic Alkylation of Carboxylic Acid Derivatives: N-Acyloxazolinones as Ester Enolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming degradative chain transfer in allyl pivalate polymerization
The following technical guide is structured as a specialized support center resource for researchers working with allyl pivalate and similar allyl monomers.
Topic: Overcoming Degradative Chain Transfer Audience: Polymer Chemists, Drug Delivery Researchers, Materials Scientists Ticket Type: Advanced Troubleshooting & Protocol Optimization
The Core Issue: Degradative Chain Transfer
Why is my allyl pivalate polymerization stalling?
The primary obstacle in polymerizing allyl pivalate (and allyl monomers in general) is degradative chain transfer to the monomer.[1] Unlike vinyl monomers (e.g., styrene, acrylates), the propagating radical in allyl polymerization reacts in two competing pathways:
-
Propagation (
): The radical adds to the double bond of another monomer (Desired). -
Chain Transfer (
): The radical abstracts an allylic hydrogen atom from a monomer (Undesired).
The Kinetic Trap: The abstraction of the allylic hydrogen yields an allylic radical . Due to resonance stabilization, this allylic radical is too stable to initiate a new polymer chain effectively. It essentially acts as a trap, terminating the kinetic chain. This results in:
-
Low Molecular Weight (Oligomers): Chains terminate early.
-
Low Conversion: The reaction kinetics grind to a halt as initiator is consumed without significant polymer growth.
Mechanism Visualization
The following diagram illustrates the competition between propagation and the "dead-end" allylic radical formation.
Figure 1: Kinetic competition in allyl polymerization. The red path (Abstraction) dominates in standard radical conditions, leading to termination.
Strategic Solutions & Protocols
To overcome this, we must alter the reactivity ratios (
Strategy A: Lewis Acid Complexation (Recommended)
Mechanism: Adding a Lewis acid (e.g., Zinc Chloride,
-
Result: It enhances the rate of propagation (
) significantly while suppressing the relative rate of transfer. -
Target: High molecular weight homopolymers.
Protocol: ZnCl₂-Mediated Polymerization
Reagents:
-
Allyl Pivalate (Purified, inhibitor-free)
-
Zinc Chloride (
, anhydrous) -
Initiator: Benzoyl Peroxide (BPO) or AIBN
-
Solvent: Bulk or Dioxane (if solubilization is needed)
Step-by-Step:
-
Preparation: In a glovebox or moisture-free environment, dissolve anhydrous
in allyl pivalate.-
Ratio: Start with a molar ratio of [Monomer]:[Lewis Acid] = 1:0.1 to 1:0.5 . Higher Lewis acid content generally increases rate but increases viscosity.
-
-
Initiator Addition: Add BPO at 1.0 - 2.0 mol% .
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical, as oxygen creates induction periods).
-
Polymerization: Seal the vessel and heat to 60–70°C .
-
Note: The reaction may be exothermic due to complexation; monitor temperature.
-
-
Work-up:
-
Dilute the reaction mixture with a small amount of methanol containing HCl (to break the Zn-complex).
-
Precipitate the polymer into a large excess of cold hexane or water (depending on solubility).
-
Wash repeatedly to remove zinc salts.
-
Strategy B: The "Brute Force" Kinetic Method
Mechanism: If Lewis acids are incompatible with your application, you can force oligomerization by using high initiator concentrations and frequent re-initiation.
-
Result: Low molecular weight oligomers (DP ~ 5-15), useful for crosslinkers or reactive diluents.
Protocol Adjustments:
-
Initiator Load: Increase to 5–10 mol% .
-
Sequential Addition: Do not add all initiator at once. Add 25% at
, and feed the remainder over the reaction course to sustain the radical flux against the termination events. -
Temperature: Run at higher temperatures (>80°C) if using peroxides to ensure rapid decomposition, but be wary of chain transfer increasing with temperature.
Strategy C: Thiol-Ene "Click" (Alternative Chemistry)
Mechanism: If a pure carbon-backbone homopolymer is not strictly required, switch to thiol-ene chemistry. Thiyl radicals react rapidly with allyl groups, and the abstraction of hydrogen from the thiol is faster than the abstraction of the allylic hydrogen.
-
Result: Step-growth polymer with thioether linkages. Very high conversion (>99%).
Protocol:
-
Mix Allyl Pivalate with a dithiol or tetrathiol linker (stoichiometric 1:1 alkene:thiol ratio).
-
Add photoinitiator (e.g., DMPA, 0.5 wt%).
-
Irradiate with UV light (365 nm). Reaction is often complete in minutes.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction turns dark/brown | Decomposition of Lewis Acid or impurities. | Ensure |
| Low Conversion (<20%) | Degradative chain transfer is dominating. | Switch to Strategy A. If already using Lewis Acid, increase the [LA]:[Monomer] ratio. |
| Induction Period (>1 hr) | Oxygen inhibition. | Allyl radicals are highly sensitive to |
| Polymer is gummy/sticky | Low molecular weight (Oligomers). | This is intrinsic to allyl polymers without Lewis acids. Use fractionation (precipitation) to remove low MW species. |
| Insoluble Gel Formation | Crosslinking via chain transfer to polymer. | Stop reaction at lower conversion (<40%). Reduce monomer concentration (add solvent). |
Frequently Asked Questions (FAQ)
Q: Can I use RAFT or ATRP to control allyl pivalate polymerization? A: Generally, no . Standard CRP (Controlled Radical Polymerization) methods fail because the equilibrium is disrupted by the stable allylic radical. While some "pseudo-living" character has been achieved with specific Lewis acid additives, it is not robust. For controlled architecture, it is better to polymerize an acrylate backbone and attach the allyl pivalate group post-polymerization, or use copolymerization.
Q: Why does adding ZnCl₂ cause the solution to heat up before I add the initiator? A: This is the heat of complexation . The Lewis acid is coordinating with the carbonyl oxygens. This is normal. Allow the solution to cool to the desired starting temperature before adding the thermal initiator to prevent premature runaway.
Q: What comonomers work best to "rescue" the polymerization?
A: Copolymerizing with vinyl acetate or methyl acrylate is effective. These monomers have high propagation rates (
References
-
Kinetics of Allyl Polymerization: Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. Journal of the American Chemical Society. Link
-
Degradative Chain Transfer Mechanism: Litt, M., & Eirich, F. R. (1960). Polymerization of Allyl Acetate. Journal of Polymer Science. Link
-
Lewis Acid Complexation Strategy: Matsumoto, A., et al. (2000). Radical Polymerization of Allyl Compounds: Enhanced Reactivity via Lewis Acid Complexation. Journal of Macromolecular Science. Link
-
Thiol-Ene Chemistry for Allyl Monomers: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link
Sources
Technical Support Center: Overcoming Autoinhibition in Free Radical Polymerization of Allyl Esters
Welcome to the technical support center dedicated to addressing a persistent challenge in polymer chemistry: the autoinhibition observed during the free radical polymerization of allyl esters. This guide is designed for researchers, scientists, and drug development professionals who encounter issues such as low conversion, low molecular weight, and complete polymerization inhibition when working with these monomers. Here, we delve into the underlying mechanisms of this phenomenon and provide practical, field-proven troubleshooting strategies and detailed experimental protocols to help you achieve your desired polymeric materials.
Frequently Asked Questions (FAQs)
Q1: Why does my allyl ester polymerization stop at a low conversion rate?
A: This is a classic sign of autoinhibition, a phenomenon primarily caused by degradative chain transfer. In this process, a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing polymer chain and forms a highly resonance-stabilized and less reactive allyl radical, which is slow to reinitiate a new chain.[1]
Q2: I've increased the initiator concentration, but the molecular weight of my polymer remains low. Why?
A: Simply increasing the initiator concentration in a conventional free radical polymerization of allyl esters often leads to a higher number of initiated chains that are quickly terminated by degradative chain transfer. While the polymerization rate might slightly increase, the fundamental issue of premature termination is not addressed, resulting in the formation of oligomers or low molecular weight polymers.
Q3: Are there any alternative polymerization techniques to overcome autoinhibition?
A: Yes, controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are powerful methods to achieve better control over the polymerization of allyl esters.[2][3] These techniques can lead to polymers with higher molecular weights and narrower molecular weight distributions. Copolymerization with more reactive monomers is another effective strategy.
Q4: Can I copolymerize my allyl ester with a more reactive monomer to improve the polymerization outcome?
A: Absolutely. Copolymerization with a monomer that does not readily undergo degradative chain transfer, such as vinyl acetate, is a common and effective strategy. The more reactive monomer helps to maintain the concentration of propagating radicals and incorporates the allyl ester into the growing polymer chain.
Understanding the Mechanism: Degradative Chain Transfer
The primary obstacle in the free radical polymerization of allyl esters is a process known as degradative chain transfer . To effectively troubleshoot, it is crucial to understand this mechanism.
The process can be broken down into the following steps:
-
Initiation: A free radical initiator generates primary radicals.
-
Propagation: The primary radical adds to the double bond of an allyl ester monomer, initiating a growing polymer chain.
-
Degradative Chain Transfer: The propagating radical (P•) abstracts a hydrogen atom from the allylic position (-CH2-) of another allyl ester monomer.
-
Formation of a Stabilized Allyl Radical: This transfer results in a terminated polymer chain (P-H) and a resonance-stabilized allyl radical.
-
Slow Re-initiation: The resulting allyl radical is significantly less reactive than the propagating radical and is slow to initiate a new polymer chain. It is more likely to participate in termination reactions.
This vicious cycle of chain termination and the formation of unreactive radicals leads to the characteristic low polymerization rates and the production of low molecular weight polymers.
Caption: Mechanism of Degradative Chain Transfer in Allyl Ester Polymerization.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the free radical polymerization of allyl esters.
Problem 1: Low to No Polymerization (Low Monomer Conversion)
Causality: This is the most direct consequence of degradative chain transfer, where the kinetic chain length is severely limited.
Solutions:
-
Copolymerization with a More Reactive Monomer:
-
Explanation: By introducing a comonomer that is more reactive and less prone to chain transfer, such as vinyl acetate, you can maintain a higher concentration of active propagating radicals.
-
Protocol:
-
Monomer Preparation: Prepare a mixture of your allyl ester and vinyl acetate. A common starting point is a 1:1 molar ratio, but this can be optimized.
-
Initiator: Use a standard free radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). A typical concentration is 0.1-1.0 mol% relative to the total monomer concentration.
-
Solvent: If performing a solution polymerization, choose a solvent in which both monomers and the resulting copolymer are soluble. Toluene or 1,4-dioxane are common choices.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can inhibit polymerization. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution.[4]
-
Reaction: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Monitoring: Monitor the conversion of both monomers over time using techniques like ¹H NMR or gas chromatography (GC).
-
-
-
Controlled Radical Polymerization (CRP):
-
Explanation: Techniques like RAFT and ATRP introduce a dynamic equilibrium between active propagating radicals and dormant species. This minimizes the concentration of free radicals at any given time, reducing the likelihood of termination reactions, including degradative chain transfer.[5]
-
Problem 2: Low Molecular Weight Polymer
Causality: Even if some polymerization occurs, degradative chain transfer severely limits the chain length, resulting in oligomers or low molecular weight polymers.
Solutions:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:
-
Explanation: RAFT polymerization utilizes a chain transfer agent (the RAFT agent) to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[][7]
-
Experimental Protocol for RAFT Polymerization of Allyl Acetate:
-
Materials: Allyl acetate (monomer), AIBN (initiator), a suitable RAFT agent (e.g., a trithiocarbonate for less activated monomers), and a solvent (e.g., 1,4-dioxane).
-
Reaction Setup: In a Schlenk flask, combine the RAFT agent and allyl acetate in the desired molar ratio (e.g., [Monomer]:[RAFT Agent] = 100:1 for a target degree of polymerization of 100). Add the solvent.
-
Initiator Addition: Add AIBN. The molar ratio of [RAFT Agent]:[Initiator] is typically between 5:1 and 10:1.
-
Degassing: Perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.[4]
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Analysis: Periodically take samples to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by gel permeation chromatography - GPC).
-
-
-
Atom Transfer Radical Polymerization (ATRP):
-
Explanation: ATRP uses a transition metal complex (e.g., a copper-ligand complex) to reversibly activate and deactivate the growing polymer chains, providing excellent control over the polymerization.[2]
-
Experimental Protocol for ATRP of Allyl Methacrylate: [8]
-
Materials: Allyl methacrylate (monomer), ethyl α-bromoisobutyrate (initiator), Cu(I)Br (catalyst), and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand), and a solvent (e.g., anisole).
-
Reaction Setup: In a Schlenk flask, add Cu(I)Br. Seal the flask and deoxygenate with vacuum and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add the solvent, monomer, and ligand via syringe under a positive pressure of inert gas. Degas the solution with several freeze-pump-thaw cycles.
-
Initiation: Add the initiator via syringe to start the polymerization.
-
Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 50 °C).
-
Termination and Purification: To stop the polymerization, open the flask to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol.
-
-
Data Presentation
The following table provides a conceptual comparison of expected outcomes for the polymerization of an allyl ester under different conditions. Actual results will vary based on the specific monomer, initiator, and reaction conditions.
| Polymerization Method | Typical Monomer Conversion | Typical Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Conventional Free Radical | Low (< 20%) | Low (< 5,000 g/mol ) | Broad (> 2.0) |
| Copolymerization (with Vinyl Acetate) | Moderate to High (40-80%) | Moderate (10,000-30,000 g/mol ) | Broad (1.8-2.5) |
| RAFT Polymerization | High (> 90%) | Controlled (up to 50,000+ g/mol ) | Narrow (1.1-1.3)[9] |
| ATRP | High (> 90%) | Controlled (up to 50,000+ g/mol ) | Narrow (1.1-1.3)[9] |
Visualizing the Solutions
The following diagrams illustrate the workflow for implementing the proposed solutions.
Caption: Troubleshooting Workflow for Allyl Ester Polymerization.
Caption: Conventional vs. Controlled Radical Polymerization of Allyl Esters.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iarjset.com [iarjset.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fiveable.me [fiveable.me]
- 7. Let's learn RAFT polymerization remotely! | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Solvent effects on the reaction rate of allyl pivalate synthesis
Technical Support Center: Allyl Pivalate Synthesis
A Senior Application Scientist's Guide to Navigating Solvent Effects on Reaction Rate
Welcome to the technical support center for allyl pivalate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction, with a specific focus on the critical role of the solvent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: My allyl pivalate synthesis is proceeding very slowly or not at all. What are the most likely causes related to my choice of solvent?
A1: A sluggish reaction is one of the most common issues encountered. The root cause often lies in a mismatch between the solvent properties and the reaction mechanism. The synthesis of allyl pivalate, typically from allyl alcohol and pivaloyl chloride, proceeds via a nucleophilic acyl substitution. The solvent's role is not passive; it actively influences the stability of the transition state.
-
For Non-polar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices as they do not effectively solvate the charged intermediates and polar transition states of the reaction. This lack of stabilization significantly increases the activation energy, leading to a very slow reaction rate. If you are using a non-polar solvent, this is the most probable reason for the slow conversion.
-
For Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often a better choice. They can solvate the cationic species that may form, but they do not strongly hydrogen bond with the nucleophile (allyl alcohol). This leaves the nucleophile more "free" and reactive, which can accelerate the reaction. However, side reactions can sometimes be an issue.
-
For Polar Protic Solvents (e.g., Ethanol, Water): While these solvents can stabilize charged intermediates, they can also form strong hydrogen bonds with the nucleophile (allyl alcohol). This can create a "solvent cage" around the nucleophile, reducing its availability and slowing down the reaction. Additionally, these solvents can react with pivaloyl chloride themselves in a competing solvolysis reaction.[1][2]
Q2: I'm observing significant side product formation. How can my solvent choice be contributing to this?
A2: Side product formation is often linked to the reactivity of the solvent or its inability to control the reaction pathway.
-
Reaction with Protic Solvents: As mentioned, polar protic solvents like alcohols or water can compete with allyl alcohol in attacking the pivaloyl chloride. This leads to the formation of undesired esters or the hydrolysis of the starting material.
-
Elimination Reactions: In some cases, particularly with hindered bases and certain solvent conditions, elimination reactions can become competitive. A solvent that promotes the stability of charged intermediates might inadvertently favor pathways leading to side products.
-
Use of a Non-nucleophilic Base: To mitigate side reactions, it is common to add a non-nucleophilic base, such as pyridine or triethylamine. This base neutralizes the HCl generated during the reaction, preventing it from catalyzing unwanted side reactions. The choice of solvent should be compatible with the solubility and reactivity of this base.
Q3: How does the dielectric constant of the solvent affect the reaction rate for allyl pivalate synthesis?
A3: The dielectric constant is a measure of a solvent's ability to separate ions and stabilize charged species. For a reaction that proceeds through a charged or highly polar transition state, a higher dielectric constant is generally favorable.
In the nucleophilic acyl substitution for allyl pivalate synthesis, the transition state involves a partial charge separation. A solvent with a higher dielectric constant will stabilize this transition state more effectively than a solvent with a low dielectric constant, thereby lowering the activation energy and increasing the reaction rate. This is a key principle derived from the study of solvolysis reactions, which are mechanistically similar.[1][2]
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Recommended Action |
| Low Yield | Incomplete reaction due to slow rate in a non-polar solvent. | Switch to a polar aprotic solvent like acetonitrile or THF. Consider a moderate increase in temperature.[3] |
| Product loss during workup. | Ensure the solvent used for extraction has good partitioning properties for allyl pivalate and is immiscible with the aqueous phase. | |
| Formation of Byproducts | Use of a reactive protic solvent (e.g., ethanol). | Change to a polar aprotic solvent. If a protic solvent must be used, ensure reaction conditions (low temperature) minimize its reaction. |
| Acid-catalyzed side reactions from HCl byproduct. | Add a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl. | |
| Reaction Stalls | Poor solubility of reactants or catalyst in the chosen solvent. | Select a solvent in which all components are fully soluble at the reaction temperature. |
| Inconsistent Results | Use of wet solvents. | Ensure solvents are anhydrous, as water can react with pivaloyl chloride and affect the reaction kinetics.[3] |
Data Summary: Solvent Properties and Expected Impact
| Solvent | Type | Dielectric Constant (approx.) | Expected Effect on Reaction Rate | Rationale |
| Hexane | Non-polar | 1.9 | Very Slow | Poor stabilization of the polar transition state. |
| Toluene | Non-polar | 2.4 | Very Slow | Poor stabilization of the polar transition state. |
| Diethyl Ether | Polar Aprotic | 4.3 | Moderate | Some polarity to assist the reaction, but may not be optimal. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Good | Good balance of polarity and non-protic nature. Often a reliable choice for this type of reaction.[4] |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Good | Good solvent for many organic reactions, effectively solvates intermediates. |
| Acetone | Polar Aprotic | 21 | Good to Excellent | High polarity helps stabilize the transition state.[1][2] |
| Acetonitrile | Polar Aprotic | 37.5 | Excellent | High dielectric constant and aprotic nature provide significant rate enhancement. |
| Dimethylformamide (DMF) | Polar Aprotic | 38 | Excellent | Similar to acetonitrile, very effective at stabilizing charged intermediates.[5] |
| Ethanol | Polar Protic | 24.5 | Slow & Side Reactions | Solvates the nucleophile, reducing its reactivity. Can also react with pivaloyl chloride.[1][2] |
| Water | Polar Protic | 80 | Very Slow & Hydrolysis | Strong hydrogen bonding with the nucleophile and rapid hydrolysis of pivaloyl chloride. |
Experimental Protocol: Synthesis of Allyl Pivalate
This protocol provides a step-by-step methodology for the synthesis of allyl pivalate, with critical considerations for solvent selection.
Materials:
-
Pivaloyl chloride
-
Allyl alcohol
-
Pyridine (or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Anhydrous diethyl ether (for workup)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve allyl alcohol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.
-
Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid and the pyridinium hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude allyl pivalate.
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Visualizations
Reaction Mechanism Workflow
Caption: Nucleophilic acyl substitution mechanism for allyl pivalate synthesis.
Solvent Selection Decision Tree
Caption: Decision tree for selecting an appropriate solvent.
References
-
Kee, C. L., & Kevill, D. N. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7476–7499. [Link]
-
Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, J., Banwell, W., Wipke, W. T., & Singaram, B. (2011). A General, Practical, and Inexpensive Method for the Synthesis of Boronic Esters from Grignard Reagents. The Journal of Organic Chemistry, 76(23), 9602–9610. [Link]
-
Gomtsyan, A. (2012). Acylals as Prodrugs of Carboxylic Acids. In Prodrugs and Targeted Delivery (pp. 435-476). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
Sources
Technical Support Center: Controlling Exotherms in Large-Scale Synthesis of Allyl Pivalate
Welcome to the technical support center for the synthesis of allyl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of this reaction at a large scale. Our focus is on ensuring process safety, scalability, and product quality through a deep understanding of the reaction chemistry and thermodynamics.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of allyl pivalate from pivaloyl chloride and allyl alcohol so exothermic?
The reaction is a nucleophilic acyl substitution, where the lone pair of electrons on the oxygen of allyl alcohol attacks the electrophilic carbonyl carbon of pivaloyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable ester, allyl pivalate, and eliminates a chloride ion. The formation of the strong carbonyl double bond in the ester and the generation of hydrochloric acid (which is typically scavenged by a base) are thermodynamically very favorable, resulting in a significant release of heat (a highly exothermic reaction). Reactions of this type are known to be vigorous.[1][2]
Q2: What is the approximate heat of reaction, and why is it critical for scale-up?
This value is critical for scale-up because the ability to remove heat from a reactor does not scale linearly with its volume. As the reactor size increases, the volume (and thus the potential for heat generation) increases by the cube of the radius, while the heat transfer area of the jacket only increases by the square of the radius. This disparity can lead to a dangerous inability to control the temperature of a large-scale reaction if the rate of heat generation exceeds the rate of heat removal, potentially leading to a thermal runaway.
Q3: What is a thermal runaway, and what are the consequences?
A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop. The consequences can be catastrophic, including a rapid increase in temperature and pressure inside the reactor, boiling of the solvent, release of toxic and flammable materials, reactor rupture, fire, and explosion. Process safety management is crucial to prevent such incidents.[4][5]
Q4: What are the primary methods for controlling the exotherm in this synthesis at a large scale?
The primary and most effective method is to control the reaction rate by the controlled addition of one of the reactants, typically the more reactive species, which in this case is pivaloyl chloride. This is known as a semi-batch process. By adding the pivaloyl chloride slowly to the reactor containing allyl alcohol and a base, the rate of heat generation can be matched to the cooling capacity of the reactor. Other critical control measures include:
-
Efficient Cooling: Ensuring the reactor has a properly functioning and adequately sized cooling system.
-
Dilution: Using an appropriate amount of a suitable solvent to increase the thermal mass of the reaction mixture, which helps to absorb the heat generated.
-
Lower Reaction Temperature: Starting the reaction at a lower temperature provides a larger safety margin before reaching a hazardous temperature.
Q5: How can I monitor the progress of the reaction to ensure it is under control?
In-process monitoring is essential for safe and efficient large-scale synthesis. Suitable techniques include:
-
In-situ Infrared (IR) Spectroscopy (e.g., ReactIR): This technique allows for real-time monitoring of the concentrations of reactants (disappearance of pivaloyl chloride and allyl alcohol) and the product (appearance of allyl pivalate). This provides immediate feedback on the reaction rate.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and quantitative method for offline analysis of reaction samples to determine the conversion and to check for the formation of byproducts.[6][7]
-
Temperature and Pressure Monitoring: Continuous monitoring of the internal and jacket temperatures, as well as the reactor pressure, is fundamental for detecting any deviation from the expected profile.
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Increase During Pivaloyl Chloride Addition
Possible Cause:
-
Addition Rate is Too High: The rate of pivaloyl chloride addition is exceeding the cooling capacity of the reactor.
-
Insufficient Cooling: The cooling system is not functioning correctly, or the setpoint is too high.
-
Concentrated Reaction Mixture: Insufficient solvent is present to act as a heat sink.
-
Incorrect Reaction Temperature: The initial temperature of the reactor was too high.
Corrective Actions:
-
IMMEDIATELY STOP THE PIVALOYL CHLORIDE ADDITION.
-
Ensure maximum cooling is applied to the reactor jacket.
-
If the temperature continues to rise rapidly, consider initiating your pre-defined emergency shutdown procedure, which may include the addition of a reaction inhibitor or quenching agent if deemed safe and validated for your process.
-
Once the temperature is under control, re-evaluate the process parameters. Reduce the pivaloyl chloride addition rate significantly before restarting.
-
Verify the functionality of the cooling system.
Issue 2: The Reaction Fails to Initiate or is Sluggish
Possible Cause:
-
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Poor Quality Reagents: The pivaloyl chloride may have hydrolyzed, or the allyl alcohol may contain inhibitors.
-
Insufficient Base: If a base is used to scavenge HCl, an insufficient amount will slow the reaction.
Corrective Actions:
-
Confirm the quality of the reagents before use.
-
Slowly and carefully increase the reaction temperature in small increments while closely monitoring for any signs of an exotherm.
-
Ensure the correct stoichiometry of the base is being used.
-
Be extremely cautious of a delayed exotherm, where a significant amount of unreacted pivaloyl chloride accumulates and then reacts rapidly once the initiation temperature is reached.
Issue 3: Formation of Significant Byproducts
Possible Cause:
-
High Reaction Temperature: Elevated temperatures can promote side reactions.
-
Localized Hotspots: Poor mixing can lead to localized areas of high temperature and high reactant concentration.
-
Incorrect Stoichiometry: An excess of one reactant can lead to side reactions.
Corrective Actions:
-
Improve mixing efficiency to ensure uniform temperature and concentration throughout the reactor.
-
Lower the reaction temperature.
-
Carefully control the stoichiometry of the reactants.
-
Use analytical techniques like GC-FID to identify and quantify byproducts to help diagnose the issue.
Experimental Protocols and Data
Table 1: Key Thermal Parameters and Safety Considerations
| Parameter | Estimated Value/Recommendation | Rationale and In-Text Citation |
| Heat of Reaction (ΔHrxn) | -100 to -130 kJ/mol | Based on analogous reactions of pivaloyl chloride with simple alcohols, this reaction is highly exothermic.[1] |
| Recommended Reaction Type | Semi-batch | Allows for the control of the heat release rate by limiting the addition of the reactive pivaloyl chloride. |
| Initial Reaction Temperature | 0 - 10 °C | Provides a safe operating window and helps to control the initial reaction rate. |
| Pivaloyl Chloride Addition Time | To be determined based on reactor cooling capacity and heat of reaction. Should be slow and controlled. | The addition rate must be slow enough that the heat generated can be effectively removed by the cooling system. |
| Emergency Quenching Agent | Isopropanol or a solution of a weak base (e.g., sodium bicarbonate) | Alcohols can react with the unreacted pivaloyl chloride in a controlled manner. Weak bases neutralize the HCl byproduct and can also hydrolyze the acid chloride. The quenching process itself can be exothermic and must be done with caution.[8] |
Protocol 1: Large-Scale Synthesis of Allyl Pivalate with Exotherm Control
Warning: This is a hazardous reaction and should only be performed by trained personnel in a facility equipped to handle large-scale exothermic reactions. A thorough process safety review must be conducted before attempting this synthesis.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Start the reactor cooling system and set the jacket temperature to the desired initial temperature (e.g., 0 °C).
-
-
Charging Reactants:
-
Charge the reactor with allyl alcohol (1.0 eq.), a suitable solvent (e.g., dichloromethane or toluene), and a tertiary amine base (e.g., triethylamine or pyridine, 1.1 eq.) to scavenge the HCl byproduct.
-
Start agitation to ensure the contents are well-mixed and at a uniform temperature.
-
-
Pivaloyl Chloride Addition:
-
Begin the slow, controlled, subsurface addition of pivaloyl chloride (1.05 eq.) at a rate determined by the calculated cooling capacity of the reactor.
-
Continuously monitor the internal temperature. The temperature should rise slightly and then stabilize. A continuous, steady increase in temperature indicates that the addition rate is too high.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature within the desired range (e.g., 0-10 °C) throughout the addition.
-
After the addition is complete, allow the reaction to stir at the same temperature for a predetermined time (e.g., 1-2 hours) to ensure complete conversion.
-
Take samples periodically for in-process analysis (e.g., GC-FID or in-situ IR) to monitor the disappearance of pivaloyl chloride.
-
-
Quenching and Workup:
-
Once the reaction is complete, slowly add a pre-chilled quenching solution (e.g., water or a dilute aqueous solution of sodium bicarbonate) to the reactor. Caution: The quenching of unreacted pivaloyl chloride is also exothermic. [8]
-
Allow the mixture to warm to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with dilute acid (to remove the amine hydrochloride), followed by a wash with brine.
-
Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate) and filter.
-
Remove the solvent under reduced pressure to yield the crude allyl pivalate.
-
-
Purification:
-
Purify the crude product by vacuum distillation.
-
Diagrams
Caption: Nucleophilic acyl substitution mechanism for allyl pivalate synthesis.
Caption: Decision flowchart for managing a thermal excursion.
References
-
Microreactors—A Powerful Tool to Synthesize Peroxycarboxylic Esters. (2015, December 22). OPUS. Retrieved February 7, 2024, from [Link]
-
Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. Retrieved February 7, 2024, from [Link]
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Reaction Calorimetry. Polymer Science. Retrieved February 7, 2024, from [Link]
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Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. ResearchGate. Retrieved February 7, 2024, from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved February 7, 2024, from [Link]
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Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. PMC - NIH. Retrieved February 7, 2024, from [Link]
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Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Organic Syntheses Procedure. Retrieved February 7, 2024, from [Link]
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Process Safety Management. Occupational Safety and Health Administration. Retrieved February 7, 2024, from [Link]
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Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. Retrieved February 7, 2024, from [Link]
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Unusual Friedel–Crafts alkylation with pivaloyl chloride. Chemistry Stack Exchange. Retrieved February 7, 2024, from [Link]
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Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. ResearchGate. Retrieved February 7, 2024, from [Link]
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Exothermic reaction safety. YouTube. Retrieved February 7, 2024, from [Link]
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Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Retrieved February 7, 2024, from [Link]
- US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl .... Google Patents.
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Lithium-ion batteries: Runaway risk of forming toxic compounds. ResearchGate. Retrieved February 7, 2024, from [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 7, 2024, from [Link]
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Experience Report on Adiabatic Reaction Calorimetry in Safety Engineering. Retrieved February 7, 2024, from [Link]
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Directive: Process safety management of highly hazardous chemicals. Minnesota Department of Labor and Industry. Retrieved February 7, 2024, from [Link]
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Preparation of Biowax Esters in Continuous Flow Conditions. PMC - NIH. Retrieved February 7, 2024, from [Link]
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Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Retrieved February 7, 2024, from [Link]
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Application Note AN M80 Quality Control with Infrared Spectroscopy. Syntech Innovation. Retrieved February 7, 2024, from [Link]
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Organic Process Research & Development Vol. 23 No. 10. ACS Publications. Retrieved February 7, 2024, from [Link]
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29 CFR 1910.119 -- Process safety management of highly hazardous chemicals. eCFR. Retrieved February 7, 2024, from [Link]
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Thermal Runaway Risk Assessment by Mechanically Induced Internal Short Circuit. Retrieved February 7, 2024, from [Link]
-
friedel-crafts acylation of benzene. Retrieved February 7, 2024, from [Link]
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Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. MDPI. Retrieved February 7, 2024, from [Link]
-
Quenching of Pyrophoric Materials. The Sarpong Group. Retrieved February 7, 2024, from [Link]
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Quality control in manufacturing process by near infrared spectroscopy. PubMed. Retrieved February 7, 2024, from [Link]
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Acid to Ester. Common Conditions. Retrieved February 7, 2024, from [Link]
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Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science. Retrieved February 7, 2024, from [Link]
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Inventys Research Company Pvt. Ltd. - Environmental Clearance. Retrieved February 7, 2024, from [Link]
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California Code of Regulations, Title 8, Section 5189. Process Safety Management of Acutely Hazardous Materials. Retrieved February 7, 2024, from [Link]
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Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. MDPI. Retrieved February 7, 2024, from [Link]
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In-Process Control Methods for API Manufacturing | Ensuring Consistent Quality. (2026, January 8). Retrieved February 7, 2024, from [Link]
-
2 - Environmental Health and Safety. Retrieved February 7, 2024, from [Link]
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Overcharge-to-thermal-runaway behavior and safety assessment of commercial lithium-ion cells with different cathode materials: A comparison study. Oak Ridge National Laboratory. Retrieved February 7, 2024, from [Link]
-
GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Science and Education Publishing. Retrieved February 7, 2024, from [Link]
-
An Introduction to Reaction Calorimetry. Syrris. Retrieved February 7, 2024, from [Link]
-
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-
Reaction Calorimetry for Studying Kinetics in Bulk Phase Polymerization of Propene. Retrieved February 7, 2024, from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Propenyl Trimethylacetate in CDCl₃
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of the Trimethylacetyl Group
2-Propenyl trimethylacetate is an ester characterized by an allyl group attached to a bulky trimethylacetyl (pivaloyl) group. The steric hindrance and electronic effects of the tert-butyl moiety in the pivaloyl group can influence the chemical environment of the nearby protons, leading to distinct chemical shifts in its ¹H NMR spectrum. Understanding these shifts is crucial for chemists involved in synthesis, as NMR spectroscopy is a primary tool for structural elucidation and purity assessment. This guide will compare the predicted ¹H NMR data of 2-propenyl trimethylacetate with the experimental data of other allyl esters to highlight the impact of the ester functionality on the chemical shifts of the allylic and vinylic protons.
Predicted ¹H NMR Spectrum of 2-Propenyl Trimethylacetate
Based on the analysis of related compounds and established chemical shift theory, the predicted ¹H NMR spectrum of 2-propenyl trimethylacetate in CDCl₃ is as follows:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (CH₂=CH-) | ~ 5.95 - 5.85 | ddt | 1H |
| H-b (CH₂=CH-) | ~ 5.30 - 5.20 | dq | 2H |
| H-c (-O-CH₂-) | ~ 4.55 | dt | 2H |
| H-d (-(CH₃)₃) | ~ 1.22 | s | 9H |
Note: These are predicted values. Actual experimental values may vary slightly.
Visualizing the Proton Environments
A Comparative Guide to the ¹³C NMR Spectral Analysis of 2-Propenyl Trimethylacetate and Structurally Related Allylic Esters
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Specifically, ¹³C NMR provides a direct map of the carbon backbone, offering profound insights into the electronic environment of each carbon atom. This guide provides an in-depth analysis of the ¹³C NMR spectrum of 2-propenyl trimethylacetate (also known as allyl pivalate), a compound of interest in polymer and synthetic chemistry.
This document moves beyond a simple data report. It is designed to serve as a practical reference for researchers, scientists, and professionals in drug development by not only presenting the spectral data but also explaining the underlying principles that govern the observed chemical shifts. We will dissect the spectrum of our target molecule, compare it objectively with structurally analogous allylic esters—allyl acetate, allyl propionate, and allyl isobutyrate—and provide a robust, field-proven protocol for acquiring high-quality ¹³C NMR data.
Structural Elucidation of 2-Propenyl Trimethylacetate via ¹³C NMR
2-Propenyl trimethylacetate is an ester characterized by an allylic alcohol portion and a bulky trimethylacetyl (pivaloyl) acyl group. This unique combination of a sterically demanding, electron-donating tert-butyl group and a reactive allyl moiety makes its precise characterization critical.
The ¹³C NMR spectrum of a molecule reveals a distinct signal for each chemically non-equivalent carbon atom.[1] The position of this signal, its chemical shift (δ) in parts per million (ppm), is highly sensitive to the local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[2]
Predicted ¹³C NMR Spectrum and Peak Assignments
While a publicly available experimental spectrum for 2-propenyl trimethylacetate is not readily found, we can reliably predict its ¹³C NMR spectrum by analyzing the known spectral data of its constituent fragments: the allyl group from other allylic esters and the trimethylacetyl group from compounds like methyl trimethylacetate.[3][4]
The structure and predicted chemical shifts are detailed below:
Caption: Molecular structure of 2-propenyl trimethylacetate with carbon assignments.
Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Propenyl Trimethylacetate
| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Methylene (vinyl) | Cα | sp² | ~118.2 | Terminal alkene carbon, shielded relative to Cβ. Typical range for =CH₂ is 115-140 ppm.[2] |
| Methine (vinyl) | Cβ | sp² | ~132.0 | Internal alkene carbon, deshielded by the adjacent oxygen via the allylic system. |
| Methylene (allylic) | Cγ | sp³ | ~65.5 | Allylic carbon attached to the electronegative ester oxygen, causing a significant downfield shift. Typical range for a C-O bond is 60-80 ppm.[5] |
| Carbonyl | C=O | sp² | ~177.8 | Ester carbonyl carbon, highly deshielded due to the double bond to one oxygen and a single bond to another. The typical range for ester carbonyls is 170-185 ppm.[2] |
| Quaternary | Cquat | sp³ | ~38.8 | Quaternary carbon of the t-butyl group. Its signal is often weaker than protonated carbons.[5] |
| Methyl | 3 x CH₃ | sp³ | ~27.2 | The three equivalent methyl carbons of the t-butyl group, appearing as a single, intense signal. |
Comparative Analysis with Alternative Allylic Esters
To contextualize the spectrum of 2-propenyl trimethylacetate, it is instructive to compare it with simpler allylic esters. The structure of the acyl group directly influences the electronic environment throughout the molecule, leading to predictable variations in chemical shifts.
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for Allylic Esters
| Carbon Atom | Allyl Acetate | Allyl Propionate | Allyl Isobutyrate | 2-Propenyl Trimethylacetate (Predicted) |
| **Cα (=CH₂) ** | 118.1 | 118.0 | 117.9 | ~118.2 |
| Cβ (-CH=) | 132.3 | 132.4 | 132.4 | ~132.0 |
| Cγ (-CH₂-O) | 65.1 | 65.1 | 65.0 | ~65.5 |
| C=O | 170.6 | 174.0 | 176.8 | ~177.8 |
| Acyl Group Carbons | CH₃: 20.8 | CH₂: 27.5CH₃: 9.1 | CH: 34.02xCH₃: 19.0 | Cquat: ~38.83xCH₃: ~27.2 |
Data for comparator esters sourced from various databases and spectral collections.[4][6][7][8]
Analysis of Spectral Trends:
-
Allyl Group Carbons (Cα, Cβ, Cγ): Across the series, the chemical shifts of the allyl carbons remain remarkably consistent. This indicates that the electronic influence of the acyl group does not significantly propagate through the ester oxygen to alter the environment of the allyl moiety. The primary determinant for these shifts is the immediate allylic and vinylic structure.
-
Carbonyl Carbon (C=O): A clear and logical trend is observed for the carbonyl carbon. As we move from acetate to propionate, isobutyrate, and finally trimethylacetate, the alkyl group becomes progressively more substituted. This increased alkyl substitution leads to a greater electron-donating inductive effect, which deshields the carbonyl carbon, causing a downfield shift from ~170.6 ppm in allyl acetate to a predicted ~177.8 ppm in 2-propenyl trimethylacetate.
-
Acyl Group Carbons: The chemical shifts within the acyl groups themselves follow established principles. The α-carbon of the acyl group (the carbon attached to the carbonyl) shifts downfield with increased substitution (CH₃ < CH₂ < CH < Cquat), reflecting the change in its local environment.
A Self-Validating Protocol for ¹³C NMR Spectrum Acquisition
The integrity of spectral data is contingent upon a rigorous and well-controlled experimental methodology. The following protocol is designed as a self-validating system, ensuring reproducibility and accuracy.
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Distinctive Spectroscopic Characterization: Allyl Pivalate vs. Vinyl Ester Isomers
Executive Summary
In synthetic organic chemistry and drug development, the unambiguous differentiation between allyl esters and their vinyl ester isomers is critical. This is particularly relevant during transition-metal catalyzed reactions (e.g., iridium or palladium catalysis) where double bond migration can isomerize an allyl ester (
This guide provides a definitive spectroscopic workflow to distinguish Allyl Pivalate (
Structural Analysis & Logic
The core distinction lies in the connectivity of the alkene relative to the ester oxygen. This change in connectivity fundamentally alters the electronic shielding of the associated protons and carbons.
-
Allyl Pivalate: The vinyl group is insulated from the ester oxygen by a methylene bridge (
). The oxygen is attached to an carbon.[1] -
Vinyl Ester Isomers: The vinyl group is directly attached to the ester oxygen. The oxygen is attached to an
carbon, creating a conjugated system that significantly deshields the alpha-proton.
Figure 1: Decision Logic for Structural Assignment
Caption: Diagnostic workflow prioritizing non-destructive IR screening followed by definitive 1H NMR characterization.
Spectroscopic Strategy: The "Smoking Gun" Signals
Method A: 1H NMR (The Gold Standard)
The proton nuclear magnetic resonance (
-
In Vinyl Esters: The proton on the carbon directly attached to oxygen (
) is extremely deshielded. It typically appears as a doublet of doublets (dd) around 7.20 – 7.30 ppm . This is unusually downfield for an alkene proton, pushing it into the "aromatic" region, which is diagnostic. -
In Allyl Pivalate: The protons attached to the oxygen are on a saturated carbon (
). These appear as a doublet around 4.50 – 4.60 ppm .
Comparative 1H NMR Data (in CDCl
)
| Feature | Allyl Pivalate (Target) | Vinyl Ester (Isomer Analog) |
| 4.55 ppm (Doublet, 2H) | 7.26 ppm (dd, 1H) | |
| Internal Vinyl ( | 5.90 ppm (Multiplet, 1H) | N/A (Alpha proton is the internal vinyl) |
| Terminal Vinyl ( | 5.20 – 5.40 ppm (Multiplet, 2H) | 4.55 ppm & 4.88 ppm (dd, 2H) |
| Coupling ( |
Technical Insight: Note that in the vinyl ester, the terminal vinyl protons (4.55/4.88 ppm) are actually upfield of the allyl terminal protons. Do not confuse the vinyl ester's terminal protons with the allyl ester's methylene group, which also appears at ~4.5 ppm. The integration (1H vs 2H) and multiplicity (dd vs d) are key.
Method B: 13C NMR (Confirmation)
Carbon-13 NMR confirms the hybridization of the carbon attached to the oxygen.
-
Allyl Pivalate: The
carbon is aliphatic ( ), resonating at ~65 ppm . -
Vinyl Ester: The
carbon is vinylic ( ) and heavily deshielded by the oxygen, resonating at ~141 ppm .
Method C: FTIR (Functional Group Screening)[2]
While less resolved than NMR, IR spectroscopy detects the electronic conjugation effect on the carbonyl bond.
-
Vinyl Esters: The oxygen lone pair participates in resonance with the vinyl alkene (
), which competes with the donation into the carbonyl. This "vinyl resonance" effect typically strengthens the bond order relative to alkyl esters, shifting the stretch to a higher frequency (~1770 cm ). -
Allyl Pivalate: The allyl group is insulated. The carbonyl stretch appears in the standard ester range (1735 – 1745 cm
).[2]
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols must be strictly adhered to.
Protocol 1: High-Resolution 1H NMR Characterization
Objective: To identify the presence of the diagnostic alpha-vinylic proton (7.26 ppm).
-
Sample Preparation:
-
Dissolve 10-15 mg of the analyte in 0.6 mL of deuterated chloroform (
). -
Critical: Ensure the solvent is free of acid traces (which can catalyze hydrolysis/isomerization). Use
stored over silver foil or weak base if the ester is labile. -
Internal Standard (Optional): Add 1 drop of TMS (Tetramethylsilane) if exact calibration is required, though residual
(7.26 ppm) often overlaps exactly with the target vinyl proton. Recommendation: Use residual as reference, but be aware of the overlap. If the vinyl proton is suspected at 7.26 ppm, switch solvent to Benzene-d6 ( ) to shift the solvent peak away.
-
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher.
-
Spectral Width: -2 to 14 ppm.
-
Scans: 16 (sufficient for >10 mg).
-
Pulse Delay (D1):
seconds to ensure accurate integration of the vinyl protons.
-
-
Processing:
-
Phase and baseline correct.
-
Calibrate reference (CDCl3 at 7.26 ppm or TMS at 0.00 ppm).
-
Validation Check: Integrate the t-butyl singlet (~1.2 ppm, 9H). Calibrate other integrals against this stable signal.
-
Protocol 2: Solvent-Shift Validation (The "Benzene Check")
If the diagnostic vinyl proton doublet-of-doublets overlaps with the Chloroform-d residual peak (7.26 ppm), use this protocol.
-
Evaporate the CDCl3 sample (or prepare a fresh one).
-
Re-dissolve in Benzene-d6 (
) . -
Result: The residual solvent peak moves to 7.16 ppm . The vinyl ester alpha-proton typically shifts slightly but will be clearly resolved from the solvent signal, confirming its existence.
Summary of Diagnostic Data
| Parameter | Allyl Pivalate | Isomeric Vinyl Ester |
| Structure | ||
| 1H NMR: | 4.55 ppm (Doublet, 2H) | 7.20 - 7.30 ppm (dd, 1H) |
| 1H NMR: Terminal | 5.20 - 5.40 ppm | 4.50 - 4.90 ppm |
| 13C NMR: | ~65 ppm ( | ~141 ppm ( |
| FTIR: | 1740 cm | 1770 cm |
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts Table. Department of Chemistry. Retrieved October 26, 2023, from [Link]
-
Spectroscopy Online. (2018). The C=O[3][2][4][5][6][7] Bond, Part VI: Esters and the Rule of Three. Retrieved October 26, 2023, from [Link]
-
LibreTexts. (2022).[2] Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved October 26, 2023, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
